PD 119819

Vue d'ensemble

Description

PD-119819 est un agoniste hautement sélectif des autorécepteurs dopaminergiques cérébraux de type benzopyran-4-one. Il s'agit d'une pipérazine hétérocyclique qui inhibe l'activité locomotrice spontanée et la synthèse de la dopamine cérébrale

Méthodes De Préparation

La synthèse de PD-119819 implique la formation d'une structure benzopyran-4-one avec un groupement pipérazine. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau benzopyran-4-one : Cela implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.

Fixation du groupe pipérazine : Le groupement pipérazine est introduit par des réactions de substitution nucléophile.

Purification et caractérisation : Le produit final est purifié à l'aide de techniques chromatographiques et caractérisé par des méthodes spectroscopiques

Analyse Des Réactions Chimiques

PD-119819 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le noyau benzopyran-4-one.

Substitution : Les réactions de substitution nucléophile et électrophile peuvent introduire différents substituants sur le cycle aromatique ou le groupement pipérazine.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, ainsi que divers nucléophiles et électrophiles . Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

PD-119819 a plusieurs applications de recherche scientifique :

Neurosciences : Il est utilisé pour étudier les voies liées à la dopamine et leur rôle dans les troubles neurologiques.

Pharmacologie : Le composé est étudié pour son potentiel en tant qu'agent thérapeutique pour des affections comme la schizophrénie et la maladie de Parkinson.

Toxicologie : Des études ont été menées pour évaluer la toxicité rénale et hépatique de PD-119819 sur des modèles animaux

Biochimie : Les chercheurs utilisent PD-119819 pour explorer les mécanismes biochimiques des autorécepteurs dopaminergiques et leur régulation

Mécanisme d'action

PD-119819 exerce ses effets en se liant sélectivement aux autorécepteurs dopaminergiques dans le cerveau. Cette liaison inhibe la synthèse et la libération de dopamine, ce qui entraîne une réduction de l'activité locomotrice et d'autres changements comportementaux . Les cibles moléculaires comprennent les récepteurs de la dopamine, et les voies impliquées sont principalement liées à la signalisation et à la régulation de la dopamine.

Applications De Recherche Scientifique

PD-119819 has several scientific research applications:

Neuroscience: It is used to study dopamine-related pathways and their role in neurological disorders.

Pharmacology: The compound is investigated for its potential as a therapeutic agent for conditions like schizophrenia and Parkinson’s disease.

Toxicology: Studies have been conducted to assess the renal and hepatic toxicity of PD-119819 in animal models

Biochemistry: Researchers use PD-119819 to explore the biochemical mechanisms of dopamine autoreceptors and their regulation

Mécanisme D'action

PD-119819 exerts its effects by selectively binding to dopamine autoreceptors in the brain. This binding inhibits the synthesis and release of dopamine, leading to reduced locomotor activity and other behavioral changes . The molecular targets include dopamine receptors, and the pathways involved are primarily related to dopamine signaling and regulation.

Comparaison Avec Des Composés Similaires

PD-119819 est unique en raison de sa forte sélectivité pour les autorécepteurs dopaminergiques. Parmi les composés similaires, on peut citer :

PD-128907 : Un autre agoniste des autorécepteurs dopaminergiques ayant une structure chimique différente.

Quinpirole : Un agoniste bien connu des récepteurs de la dopamine utilisé dans diverses études de recherche.

Apomorphine : Un agoniste non sélectif de la dopamine ayant des applications plus larges dans la recherche et la thérapie

PD-119819 se distingue par sa spécificité et sa puissance dans le ciblage des autorécepteurs dopaminergiques, ce qui en fait un outil précieux dans la recherche en neurosciences.

Activité Biologique

PD 119819 is a heterocyclic compound recognized for its significant biological activity as a selective dopamine autoreceptor agonist. This article delves into its mechanisms, effects, and applications in neuropharmacology, supported by research findings and case studies.

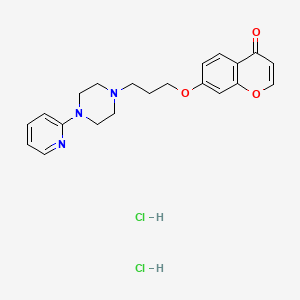

Chemical Structure and Properties

This compound has a chemical formula of C₁₃H₁₅N₃O₂ and a CAS number of 105277-43-8. Its structure includes a piperazine moiety and a benzopyran-4-one framework, which contribute to its unique pharmacological profile. This compound exhibits high selectivity for dopamine D2-like receptors, making it particularly valuable in studying dopaminergic systems.

This compound functions primarily as an agonist at dopamine autoreceptors, which play a crucial role in regulating dopamine release. By selectively activating these receptors, this compound can inhibit spontaneous locomotor activity in animal models, indicating its potential utility in researching conditions like schizophrenia and Parkinson's disease.

Biological Activity and Effects

Research has demonstrated that this compound influences neurotransmitter release and neuronal signaling pathways through its binding affinity to dopamine receptors. Notably, it has been shown to increase alanine aminotransferase levels in primate models, suggesting potential hepatotoxicity at higher doses .

Key Findings from Studies

- Binding Affinity : this compound selectively binds to D2-like receptors with a significant impact on dopaminergic signaling.

- In Vivo Studies : In animal models, doses ranging from 5 to 80 mg/kg have been administered via nasogastric intubation to assess the compound's effects on locomotor activity and liver enzyme levels .

- Potential Applications : Given its selectivity for autoreceptors, this compound is being explored for its implications in drug design aimed at treating dopaminergic disorders.

Comparative Analysis with Other Dopamine Agonists

The following table summarizes the characteristics of this compound compared to other known dopamine agonists:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Selective Dopamine Agonist | High selectivity for autoreceptors |

| Quinpirole | Dopamine Agonist | Selective D2 receptor agonist, used in Parkinson's studies |

| Bromocriptine | Ergot Alkaloid | D2 receptor agonist, used for treating hyperprolactinemia |

| Ropinirole | Non-ergoline Agonist | Primarily used in Parkinson's disease therapy |

Case Studies and Research Findings

A variety of case studies have been conducted to explore the effects of this compound in different contexts:

- Neuropharmacological Studies : Research indicates that this compound can effectively modulate dopaminergic activity, providing insights into feedback mechanisms within dopaminergic pathways.

- Toxicological Assessments : Studies assessing liver enzyme levels have highlighted the need for careful dose management when utilizing this compound in research settings .

Propriétés

IUPAC Name |

7-[3-(4-pyridin-2-ylpiperazin-1-yl)propoxy]chromen-4-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3.2ClH/c25-19-7-15-27-20-16-17(5-6-18(19)20)26-14-3-9-23-10-12-24(13-11-23)21-4-1-2-8-22-21;;/h1-2,4-8,15-16H,3,9-14H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSMSXQRZMHQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCOC2=CC3=C(C=C2)C(=O)C=CO3)C4=CC=CC=N4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40909407 | |

| Record name | 7-{3-[4-(Pyridin-2-yl)piperazin-1-yl]propoxy}-4H-1-benzopyran-4-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105277-43-8 | |

| Record name | PD 119819 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105277438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-{3-[4-(Pyridin-2-yl)piperazin-1-yl]propoxy}-4H-1-benzopyran-4-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.